molecular formula C19H29NO4 B3037020 Boc-(R)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid CAS No. 401916-48-1

Boc-(R)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid

Cat. No. B3037020
CAS RN: 401916-48-1
M. Wt: 335.4 g/mol
InChI Key: VJXYUVJDZAIFHC-OAHLLOKOSA-N
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Description

“Boc-®-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid” is a complex organic compound. It is related to “4-(N-Boc-amino)phenylboronic acid pinacol ester” and “4-tert-Butylphenylboronic acid”, both of which are used as building blocks in organic synthesis . Another related compound is "Boc-4-tert-butyl-D-phenylalanine dicyclohexylammonium salt" .


Molecular Structure Analysis

The molecular structure of “Boc-®-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid” can be inferred from related compounds. For instance, “4-(N-Boc-amino)phenylboronic acid pinacol ester” has the empirical formula C17H26BNO4 , and “4-tert-Butylphenylboronic acid” has the empirical formula C10H15O2B .


Chemical Reactions Analysis

The chemical reactions involving “Boc-®-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid” are likely to be similar to those of related compounds. For example, “4-(N-Boc-amino)phenylboronic acid pinacol ester” and “4-tert-Butylphenylboronic acid” are used in Suzuki–Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Boc-®-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid” can be inferred from related compounds. For example, “4-(N-Boc-amino)phenylboronic acid pinacol ester” is a solid with a melting point of 167-170 °C , and “4-tert-Butylphenylboronic acid” is also a solid with a melting point of 191-196 °C .

Scientific Research Applications

Synthesis and Protective Group Strategies

  • Tert-Butyl Esters in Synthesis : Tert-butyl fluorocarbonate (Boc-F) is used for synthesizing tert-butyl esters of N-protected amino acids, including Boc-(R)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid, under mild conditions at room temperature (Loffet et al., 1989).
  • N-Boc Protection of Amines : Heteropoly acid H3PW12O40 is an efficient and environmentally benign catalyst for N-tert-butoxycarbonylation of amines, a process relevant for protecting groups like Boc in peptide synthesis (Heydari et al., 2007).

Advanced Applications in Peptide and Medicinal Chemistry

  • Incorporation in Peptides for NMR Studies : Perfluoro-tert-butyl hydroxyproline, with tert-butoxycarbonyl (Boc) protection, is used in peptides for sensitive detection in 19F NMR, highlighting the significance of Boc-protected amino acids in advanced spectroscopic studies (Tressler & Zondlo, 2014).
  • Synthesis of Modified Peptides : Terminal tert-butyloxycarbonyl (Boc) protected hydrazino acids, synthesized using N-Boc-O-tosyl hydroxylamine, serve as intermediates for modified peptides and biologically active heterocyclic derivatives (Baburaj & Thambidurai, 2012).

Methodological Advancements in Amino Acid Chemistry

  • Activation of Carboxylic Acids : Tert-butyl carbonates are used for activating carboxylic acids, a step crucial in forming peptides and amides, where tert-butoxycarbonyl (Boc) groups play a critical role (Basel & Hassner, 2002).
  • Efficient Synthesis Techniques : The synthesis of 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric acid demonstrates the efficient and strategic use of Boc protection in synthesizing complex amino acids (Pan et al., 2015).

Mechanism of Action

The mechanism of action for “Boc-®-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid” in chemical reactions is likely similar to that of related compounds. In Suzuki–Miyaura cross-coupling reactions, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .

Safety and Hazards

The safety data sheet for “4-tert-Butylphenylboronic acid” indicates that it causes skin irritation, serious eye damage, and is suspected of damaging fertility or the unborn child. It is also toxic to aquatic life with long-lasting effects .

Future Directions

The future directions for “Boc-®-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid” could involve its use in new organic synthesis methods and reactions. The Suzuki–Miyaura cross-coupling reaction, for example, is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

properties

IUPAC Name

(3R)-4-(4-tert-butylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO4/c1-18(2,3)14-9-7-13(8-10-14)11-15(12-16(21)22)20-17(23)24-19(4,5)6/h7-10,15H,11-12H2,1-6H3,(H,20,23)(H,21,22)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXYUVJDZAIFHC-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C[C@H](CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-(R)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid

CAS RN

401916-48-1
Record name (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(1,1-dimethylethyl)benzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=401916-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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